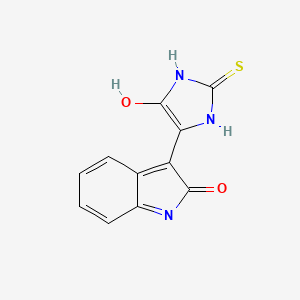![molecular formula C16H20N2O4S2 B5525674 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide" often involves multi-step chemical reactions, including functional group transformations and coupling reactions. For example, the synthesis of α,β-unsaturated N-methoxy-N-methylamides from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide demonstrates a method for homologating alkyl halides to achieve compound variations (Beney, Boumendjel, & Mariotte, 1998). This provides insight into the type of chemical strategies that might be employed in the synthesis of our target compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including the analysis of their electronic and steric configurations, is crucial for understanding their reactivity and properties. Studies on compounds such as "N-((4-aminophenyl)sulfonyl)benzamide" using density functional theory (DFT) highlight the importance of molecular optimizations and vibrational frequency analyses in characterizing these molecules (FazilathBasha, Khan, Muthu, & Raja, 2021).
Chemical Reactions and PropertiesSulfonamides undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions involving the nucleophilic addition of sulfur atoms to carbene or carbonyl groups can lead to the formation of β-sulfanyl enamides (Miura, Fujimoto, Funakoshi, & Murakami, 2015). These reactions are indicative of the type of chemical behavior that may be expected from "4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide."
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The detailed analysis of crystal structures and hydrogen bonding in sulfonamides provides insights into their stability and solubility characteristics (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity towards various reagents and conditions, can be studied through their transformation and reductive transformations. For instance, the preparation and transformations of β-sulfonyl enamines into different functional groups highlight the reactive nature of these compounds and their potential for further chemical modifications (Michael, de Koning, Malefetse, & Yillah, 2004).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide and similar compounds have been explored in the synthesis of various chemical compounds. For instance, Beney et al. (1998) reported the preparation of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, a compound useful for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds (Beney, Boumendjel, & Mariotte, 1998).
Anticancer Evaluation
- Some derivatives of this compound have shown potential in anticancer research. Ravichandiran et al. (2019) synthesized and evaluated the cytotoxic activity of certain phenylaminosulfanyl-1,4-naphthoquinone derivatives against human cancer cell lines, demonstrating significant cytotoxic activity (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Inhibition of Carbonic Anhydrases
- The compound's derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. Supuran et al. (2013) prepared and tested three aromatic sulfonamides, including derivatives of 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide, which exhibited nanomolar inhibitory concentrations against different carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Proton Exchange Membranes
- In the field of materials science, specifically for proton exchange membranes in fuel cells, derivatives of this compound have been utilized. Kim, Robertson, and Guiver (2008) described the synthesis of a new sulfonated side-chain grafting unit, used in the production of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, showcasing its applicability in fuel cell technology (Kim, Robertson, & Guiver, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-4-18(5-2)24(20,21)12-10-15(23-11-12)16(19)17-13-8-6-7-9-14(13)22-3/h6-11H,4-5H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBDZBMHDDXOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)
![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)


![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)
![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)